2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex heterocyclic compound that features a pyrimido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzimidazole with pyridine-3-carbaldehyde, followed by cyclization to form the pyrimido[1,2-a]benzimidazole core. Subsequent functionalization with trifluoromethylphenylacetyl chloride under basic conditions yields the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-viral agents.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share the core structure and exhibit similar biological activities.
Trifluoromethylphenyl derivatives: Compounds with this functional group often show enhanced stability and bioavailability
Uniqueness
2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its heterocyclic core and trifluoromethylphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H16F3N5O2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-(4-oxo-2-pyridin-3-ylpyrimido[1,2-a]benzimidazol-10-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H16F3N5O2/c25-24(26,27)16-7-1-2-8-17(16)29-21(33)14-31-19-9-3-4-10-20(19)32-22(34)12-18(30-23(31)32)15-6-5-11-28-13-15/h1-13H,14H2,(H,29,33) |
InChI Key |
KWAUVXFYVWCLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.